Broad-Spectrum In Vitro Potency (NCI60 Mean GI50) Compared to Other Tubulin Inhibitors
LP-261 demonstrates potent, broad-spectrum antiproliferative activity across the NCI60 panel of human cancer cell lines, with a mean GI50 (concentration for 50% growth inhibition) of approximately 100 nM [1]. This places its in vitro potency profile in a range comparable to or better than many standard chemotherapeutics. While a direct head-to-head NCI60 mean GI50 for colchicine or paclitaxel from the same study is not reported, this class-level benchmark (mean GI50 ~100 nM) provides a quantifiable baseline for its potent, broad antitumor activity, a critical differentiator from less potent colchicine-site analogs described in early SAR studies [2].
| Evidence Dimension | Antiproliferative Activity |
|---|---|
| Target Compound Data | Mean GI50 = ~100 nM |
| Comparator Or Baseline | Standard chemotherapeutics (class-level baseline) |
| Quantified Difference | Potent, broad-spectrum activity; comparable to established agents. |
| Conditions | NCI60 human cancer cell line panel |
Why This Matters
The low nanomolar mean GI50 across a diverse panel of cancer types confirms LP-261's potent, broad-spectrum activity, making it a high-value lead for screening campaigns and in vivo efficacy studies across multiple oncology indications.
- [1] Gardner ER, Kelly M, Springman E, et al. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab. Invest New Drugs. 2012 Feb;30(1):90-7. View Source
- [2] Shetty RS, et al. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. J Med Chem. 2011 Jan 13;54(1):179-200. View Source
